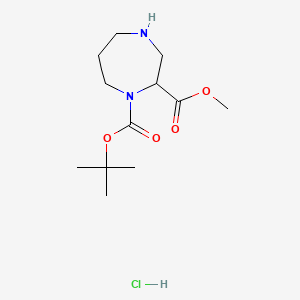

1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride

Description

Systematic Nomenclature and CAS Registry Analysis

The systematic nomenclature of 1-tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the compound registered under Chemical Abstracts Service number 1253789-34-2. The complete International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the substitution pattern and salt form. Alternative nomenclature systems recognize this compound by several synonymous names, including 1-O-tert-butyl 2-O-methyl 1,4-diazepane-1,2-dicarboxylate and hexahydro-1H-1,4-diazepine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester.

The molecular formula of the free base form is established as C₁₂H₂₂N₂O₄, corresponding to a molecular weight of 258.31 grams per mole. The hydrochloride salt adds one equivalent of hydrochloric acid to this base structure, resulting in enhanced crystalline properties and improved pharmaceutical handling characteristics. The compound's registry information indicates its classification under the broader category of diazepane derivatives, specifically those bearing carboxylate ester functionalities at positions 1 and 2 of the seven-membered ring.

Chemical database entries consistently report the MDL number as MFCD16295148 for this compound, facilitating accurate identification across multiple chemical information systems. The systematic approach to naming this molecule reflects the priority given to the diazepane core structure, with substituents named according to their positions and chemical nature, following established conventions for heterocyclic compounds.

Molecular Architecture: Conformational Analysis of the Diazepane Core

The molecular architecture of this compound centers on the seven-membered diazepane ring system, which exhibits significant conformational flexibility due to its saturated sp³-hybridized carbon framework. Nuclear magnetic resonance spectroscopy studies of related N,N-disubstituted-1,4-diazepane compounds have revealed that these ring systems exist in unexpected low-energy conformations characterized by specific geometric arrangements. The diazepane core adopts conformations that are influenced by intramolecular interactions and the steric effects of substituents, particularly the bulky tert-butyl ester group at position 1 and the methyl ester at position 2.

Conformational analysis of the diazepane ring system demonstrates that the seven-membered heterocycle does not adopt a planar geometry but instead favors puckered conformations that minimize steric strain and torsional energy. The presence of two nitrogen atoms at positions 1 and 4 introduces additional conformational constraints through their hybridization states and substitution patterns. Computational studies using density functional theory methods have shown that diazepane derivatives exhibit conformational barriers that are significantly influenced by the electronic nature of substituents attached to the nitrogen atoms.

The tert-butyl carboxylate group at position 1 introduces considerable steric bulk that affects the overall molecular shape and restricts certain conformational pathways. This substitution pattern creates a conformational bias that stabilizes specific ring puckering modes while destabilizing others. The methyl ester group at position 2 provides additional conformational information, as its orientation relative to the ring system depends on both steric and electronic factors. Research has indicated that diazepane-containing compounds can adopt boat or twist-boat conformations, with the specific geometry determined by the substitution pattern and intermolecular interactions.

Advanced conformational analysis techniques, including nuclear magnetic resonance spectroscopy and computational modeling, have revealed that the conformational preferences of diazepane derivatives are critical for their biological activity when used as peptidomimetics or receptor ligands. The conformational mobility of the seven-membered ring allows for dynamic behavior in solution, which may be important for molecular recognition processes.

Crystallographic and Stereochemical Considerations

Crystallographic analysis of diazepane derivatives has provided crucial insights into their three-dimensional molecular structures and intermolecular packing arrangements. X-ray crystallography remains the primary method for determining absolute configuration and precise geometric parameters in these compounds. The crystal structure determination of this compound would reveal important structural details including bond lengths, bond angles, and torsional angles that define the molecular geometry.

The stereochemical considerations for this compound are particularly significant given the presence of a stereogenic center at position 2 of the diazepane ring where the methyl ester substituent is located. The absolute configuration at this position can exist in either R or S forms, leading to distinct stereoisomers with potentially different biological and physical properties. Crystallographic studies of related compounds have shown that the stereochemistry at substituted diazepane positions significantly influences the overall molecular conformation and crystal packing patterns.

X-ray crystallographic investigations of diazepane derivatives have revealed that these compounds often form well-defined crystal lattices stabilized by hydrogen bonding interactions, particularly when present as hydrochloride salts. The hydrochloride counterion in the title compound likely participates in hydrogen bonding networks with the diazepane nitrogen atoms and possibly with carbonyl oxygen atoms of the ester groups. These intermolecular interactions contribute to the overall crystal stability and influence the solid-state properties of the compound.

The crystal packing arrangements of diazepane compounds are influenced by the conformational preferences of individual molecules as well as the intermolecular forces operating between adjacent molecules in the crystal lattice. Analysis of related crystal structures has shown that diazepane rings can adopt various conformations in the solid state, sometimes different from their preferred solution conformations. The presence of bulky substituents like the tert-butyl group creates specific steric requirements that influence both intramolecular conformations and intermolecular packing arrangements.

Stereochemical analysis using circular dichroism spectroscopy has proven valuable for assigning absolute configurations of diazepane derivatives, particularly when combined with crystallographic data. The Cotton effects observed in circular dichroism spectra provide information about the chirality of the molecule and can help distinguish between different stereoisomers.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various proton environments within the molecule. The tert-butyl group appears as a distinctive singlet at approximately 1.4-1.5 parts per million, integrating for nine protons and representing one of the most recognizable features in the spectrum. The methyl ester group produces a singlet around 3.7 parts per million, integrating for three protons and providing clear evidence of the ester functionality.

The diazepane ring protons exhibit complex multipicity patterns due to their coupling with adjacent protons and the conformational dynamics of the seven-membered ring system. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment, with the carbonyl carbons of the ester groups appearing in the characteristic downfield region around 170-175 parts per million. The tert-butyl carbon signals provide diagnostic information, with the quaternary carbon appearing around 80 parts per million and the methyl carbons around 28 parts per million.

Infrared spectroscopy of this compound exhibits characteristic absorption bands that serve as fingerprints for functional group identification. The carbonyl stretching vibrations of the ester groups appear as strong, sharp peaks in the region around 1650-1750 reciprocal centimeters, representing the "sword-like" appearance typical of carbonyl absorptions. The carbon-hydrogen stretching vibrations of the tert-butyl and methyl groups appear below 3000 reciprocal centimeters, consistent with sp³-hybridized carbon-hydrogen bonds. The nitrogen-hydrogen stretching vibrations, if present, would appear in the 3200-3400 reciprocal centimeters region, though these may be modified or obscured in the hydrochloride salt form due to protonation of the nitrogen atoms.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak for the free base form appears at mass-to-charge ratio 258, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the tert-butyl group (mass difference of 57) and loss of methoxy groups (mass difference of 31), providing diagnostic information about the ester functionalities. The base peak in the mass spectrum often corresponds to stable fragment ions formed through favorable fragmentation pathways, such as alpha-cleavage adjacent to the nitrogen atoms or loss of ester groups.

The following table summarizes key spectroscopic data for structural characterization:

| Spectroscopic Method | Key Diagnostic Features | Chemical Shift/Wavelength Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | tert-Butyl group singlet | 1.4-1.5 parts per million |

| Proton Nuclear Magnetic Resonance | Methyl ester singlet | 3.7 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbons | 170-175 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | tert-Butyl quaternary carbon | ~80 parts per million |

| Infrared Spectroscopy | Carbonyl stretching | 1650-1750 reciprocal centimeters |

| Infrared Spectroscopy | Carbon-hydrogen stretching | <3000 reciprocal centimeters |

| Mass Spectrometry | Molecular ion | 258 mass-to-charge ratio |

| Mass Spectrometry | tert-Butyl loss | -57 mass units |

Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural information by revealing through-bond and through-space connectivities. These methods are particularly valuable for confirming the substitution patterns and stereochemical assignments in complex diazepane derivatives. The spectroscopic fingerprint established through these multiple analytical techniques provides unambiguous identification and characterization of this compound.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 1,4-diazepane-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-7-5-6-13-8-9(14)10(15)17-4;/h9,13H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVMNRDBDUFPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCC1C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704269 | |

| Record name | 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-34-2 | |

| Record name | 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Intramolecular Cyclization Approaches

The 1,4-diazepane core is typically constructed via intramolecular cyclization of appropriately functionalized precursors. A notable method involves the Fukuyama–Mitsunobu cyclization of N-nosyl diamino alcohols derived from chiral starting materials such as (S)- or (R)-2-aminopropan-1-ol. This approach leverages Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to facilitate ring closure while preserving stereochemical integrity. Alternative routes include Dieckmann cyclization of dicarbamate-protected diamino esters, though yields for seven-membered diazepanes are often lower (28–36%) compared to six-membered piperidine analogs due to ring strain and competing oligomerization.

Protecting Group Strategies

The tert-butyl and methyl carbamate groups are introduced sequentially to stabilize reactive intermediates. Di-tert-butyl dicarbonate (Boc₂O) is employed for N-tert-butoxycarbonylation under mild conditions (e.g., i-PrOH, 21°C), achieving 60% yield for analogous hydrazine derivatives. The methyl ester is subsequently installed via esterification with methyl chloroformate or transesterification of tert-butyl precursors. This dual-protection strategy ensures compatibility with downstream functionalization, such as reductive amination or palladium-catalyzed cross-coupling.

Detailed Synthetic Procedures

Stepwise Alkylation and Cyclization

A representative protocol involves:

-

N-Alkylation : Treatment of 1,4-diazepane with Boc₂O in i-PrOH at room temperature, followed by methyl chloroformate in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

-

Cyclization : Intramolecular Fukuyama–Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran (THF) at 0°C to 25°C.

-

Hydrochloride Formation : Deprotection of the tert-butyl group with HCl in dioxane (4 M, 93–96°C), followed by salt formation via precipitation from ethyl acetate.

Reductive Amination and Amide Coupling

For derivatives requiring additional substituents:

-

Reductive Amination : Reaction of the free amine (post-Boc deprotection) with aldehydes (e.g., 4-bromo-2-ethylbenzaldehyde) using sodium triacetoxyborohydride (NaBH(OAc)₃) in DCM/DMF, achieving 70% yield.

-

Amide Coupling : HATU-mediated coupling with carboxylic acids (e.g., 5-chloronicotinic acid) in DMF with DIPEA, followed by saponification of methyl esters using lithium hydroxide (LiOH).

Reaction Optimization and Conditions

Temperature and Catalysis

-

Low-Temperature Alkylation : Cryogenic conditions (−78°C to −71°C) during LDA-mediated deprotonation minimize side reactions and enhance selectivity.

-

Palladium Catalysis : Suzuki-Miyaura couplings for introducing aryl groups utilize Pd(OAc)₂ with tert-butyl XPhos ligand (2–5 mol%) in tert-butanol at 40–100°C.

Solvent and Purification

-

Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while i-PrOH facilitates Boc protection.

-

Purification : Flash chromatography (20% Et₂O/petrol) and preparative HPLC (basic conditions) resolve enantiomers and remove oligomeric byproducts.

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Boc Protection | i-PrOH, 21°C, 16 hr | 60% → 75% | |

| Reductive Amination | NaBH(OAc)₃, DCM, rt | 50% → 70% | |

| Pd-Catalyzed Coupling | 5 mol% Pd(OAc)₂, 100°C | 28% → 36% |

Scale-Up and Industrial Production

Large-Scale Challenges

Industrial synthesis prioritizes cost-effectiveness and safety:

Environmental Considerations

-

Solvent Recovery : THF and DCM are distilled and reused, minimizing waste.

-

Byproduct Management : Oligomeric side products are repurposed as feedstocks for polymer synthesis.

Analytical Characterization

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as halides or alkoxides replace existing substituents.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Alkylated or acylated diazepane derivatives.

Scientific Research Applications

1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The diazepane ring structure allows for interactions with biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound is compared below with two closely related analogues:

Key Observations:

Ring Size and Nitrogen Content: The target compound’s 1,4-diazepane ring (7-membered, two nitrogens) contrasts with the 5-membered pyrrolidine (one nitrogen) in CAS 171110-72-8 and the 7-membered azepane (one nitrogen) in CAS 884487-29-0.

Functional Groups: The amino group in CAS 171110-72-8 increases nucleophilicity and reactivity in coupling reactions, whereas the oxo group in CAS 884487-29-0 introduces a ketone moiety, altering electronic properties and reducing basicity . The hydrochloride salt in the target compound and CAS 171110-72-8 improves aqueous solubility compared to the neutral azepane analogue (CAS 884487-29-0).

In contrast, the ethyl group in CAS 884487-29-0 increases lipophilicity, which may affect membrane permeability .

Stability and Reactivity

- Hydrochloride Stability: The target compound’s hydrochloride salt enhances stability under acidic conditions compared to non-salt forms. In contrast, the oxo group in CAS 884487-29-0 may render it prone to nucleophilic attack or reduction .

- Amino Group Reactivity: The amino group in CAS 171110-72-8 enables participation in reductive amination or acylation reactions, whereas the diazepane’s secondary amine is less reactive due to steric shielding by the tert-butyl group .

Biological Activity

1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride is a nitrogen-containing heterocyclic compound characterized by its unique diazepane structure. With the molecular formula C12H22N2O4 and a molecular weight of approximately 258.31 g/mol, this compound exhibits potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H22N2O4 |

| Molecular Weight | 258.31 g/mol |

| CAS Number | 1253789-34-2 |

| Synonyms | This compound |

Pharmacological Effects

This compound has shown several promising biological activities:

- Anticancer Activity : Studies have indicated that compounds with similar diazepane structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 50 µg/mL against prostate cancer cells . While specific data on this compound's anticancer activity is limited, its structural similarities suggest potential efficacy.

- Antimicrobial Properties : Compounds within the same structural family have been reported to possess antimicrobial activity. For example, extracts from fungi containing diazepane derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also exhibit similar antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution and Esterification : The presence of carboxylate groups in the structure allows for nucleophilic substitutions and esterification reactions. These reactions are crucial for the biological activity as they can modify the compound's interaction with biological targets.

- Interaction with Cellular Pathways : Preliminary data from related compounds indicate that diazepane derivatives may interact with key cellular pathways involved in cell proliferation and apoptosis. For example, compounds exhibiting neuroprotective effects have been shown to modulate Nrf2 pathways, which are critical for cellular defense mechanisms against oxidative stress .

Study on Related Diazepane Derivatives

A study focusing on a related diazepane derivative revealed significant anticancer properties. The derivative was tested against multiple cancer cell lines (MCF-7 and MDA-MB-231), showing notable antiproliferative effects with IC50 values ranging from 30 to 70 µg/mL. This suggests that structural modifications in diazepanes can lead to enhanced biological activity .

Antimicrobial Activity Assessment

In another investigation, a series of diazepane derivatives were evaluated for their antimicrobial activities. The results indicated that certain modifications led to increased potency against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 10 µg/mL for some derivatives . This highlights the potential of similar compounds like this compound in developing new antimicrobial agents.

Q & A

Q. What are the critical considerations for synthesizing 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride with high purity?

Methodological Answer:

- Synthetic Protocol Optimization : Use statistical Design of Experiments (DoE) to screen variables like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs reduce trial numbers while identifying significant parameters .

- Purification : Employ gradient elution in column chromatography (C18 reverse-phase) with acetonitrile/water mobile phases. Confirm purity via HPLC (≥98% area) and characterize intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) .

- Safety : Adhere to lab safety protocols (e.g., fume hood use, PPE) as outlined in institutional chemical hygiene plans .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

- Data Validation : Cross-reference experimental NMR shifts with computational predictions (DFT-based tools like Gaussian or ORCA). For complex splitting, use H-H COSY and HSQC to assign coupling constants and confirm diastereotopic proton environments .

- Contamination Checks : Rule out solvent or residual reagent peaks by running blanks and comparing with databases (e.g., PubChem or SciFinder) .

Q. What are the best practices for storing and handling this compound to prevent degradation?

Methodological Answer:

- Storage : Store at -20°C under inert gas (argon) in amber vials to minimize hydrolysis of the tert-butyl ester group. Monitor stability via periodic LC-MS analysis .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid unintended ring-opening reactions of the diazepane core .

Advanced Research Questions

Q. How can computational methods predict the enantiomeric purity of this compound, and what experimental techniques validate these predictions?

Methodological Answer:

- Computational Prediction : Perform quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model chiral centers and predict optical rotation. Compare with experimental polarimetry data .

- Validation : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase. Match retention times to synthetic standards and quantify enantiomeric excess (ee) via integration .

Q. What mechanistic insights explain the compound’s reactivity in ring-opening or cross-coupling reactions?

Methodological Answer:

- Reaction Pathway Analysis : Apply ab initio molecular dynamics (AIMD) to map transition states for ring-opening. Validate with kinetic isotope effects (KIE) or trapping intermediates (e.g., TEMPO for radical pathways) .

- Spectroscopic Probes : Use in-situ FTIR or F NMR (if fluorinated analogs are synthesized) to monitor real-time bond cleavage or formation .

Q. How can researchers design a scalable reactor system for synthesizing this compound under continuous-flow conditions?

Methodological Answer:

- Reactor Design : Use microfluidic reactors with controlled residence times (e.g., Corning AFR) to optimize exothermic steps. Incorporate inline PAT tools (e.g., Raman spectroscopy) for real-time monitoring .

- Scale-Up Challenges : Address clogging risks from precipitates by adding solvent mixing zones or temperature-jump regions. Validate with DoE to optimize throughput .

Q. How do structural modifications (e.g., substituting tert-butyl with methyl groups) impact the compound’s bioactivity?

Methodological Answer:

- SAR Studies : Synthesize analogs via parallel synthesis (e.g., solid-phase peptide synthesis for diazepane derivatives). Test against target receptors (e.g., GPCRs) using SPR or fluorescence polarization assays .

- Computational Docking : Perform molecular docking (AutoDock Vina) to compare binding affinities of analogs. Validate with cryo-EM or X-ray crystallography of ligand-receptor complexes .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting solubility data reported in different studies?

Methodological Answer:

- Standardized Protocols : Replicate solubility tests using USP/Ph.Eur. buffered solutions (pH 1.2–7.4) at 25°C. Use nephelometry for turbidity endpoints and corroborate with HPLC quantification .

- Statistical Analysis : Apply ANOVA to identify outliers and assess inter-lab variability. Publish raw data with detailed metadata (e.g., solvent lot numbers, equilibration time) .

Q. What strategies reconcile discrepancies in reported reaction yields for this compound?

Methodological Answer:

- Reproducibility Checks : Repeat synthesis using identical reagents (e.g., same tert-butyl chloroformate supplier) and conditions. Document side products via LC-MS to identify competing pathways .

- Meta-Analysis : Aggregate literature data into a reaction database (e.g., Reaxys) and apply machine learning (e.g., random forest) to detect yield-predictive variables .

Application-Oriented Research

Q. How can this compound serve as a precursor for novel heterocyclic scaffolds in medicinal chemistry?

Methodological Answer:

- Diversification : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the diazepane nitrogen. Screen boronic acids under microwave irradiation (120°C, 30 min) for rapid library generation .

- Biological Screening : Partner with high-throughput screening (HTS) facilities to test derivatives against oncology or CNS targets (e.g., kinase inhibitors or σ receptors) .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

Methodological Answer:

- Simulated Biofluids : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via UPLC-QTOF and identify metabolites using mass defect filtering .

- In Vivo Correlation : Administer radiolabeled (C) compound to rodent models and track pharmacokinetics via PET/MRI imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.